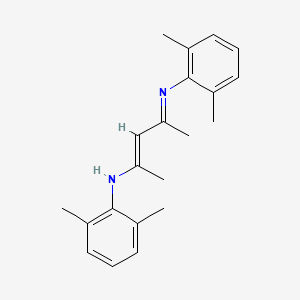
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups connected by a pentenylidene bridge
Preparation Methods
The synthesis of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with a suitable pentenylidene precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(4-((2,6-Dimethylphenyl)amino)pent-3-en-2-ylidene)-2,6-dimethylaniline can be compared with other similar compounds, such as:
N-(4-(Phenylamino)pent-3-en-2-ylidene)aniline: This compound has a similar structure but lacks the dimethyl groups on the phenyl rings.
N,N’-(3-(3-(Triethoxysilyl)propyl)pentane-2,4-diylidene)dianiline: This compound includes additional functional groups, such as triethoxysilyl groups, which may impart different properties and reactivity.
Properties
Molecular Formula |
C21H26N2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(E)-4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]-2,6-dimethylaniline |
InChI |
InChI=1S/C21H26N2/c1-14-9-7-10-15(2)20(14)22-18(5)13-19(6)23-21-16(3)11-8-12-17(21)4/h7-13,22H,1-6H3/b18-13+,23-19? |
InChI Key |
XXZVZICLUJKKAL-ZKEXVTLTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C(=C/C(=NC2=C(C=CC=C2C)C)C)/C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=CC(=NC2=C(C=CC=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
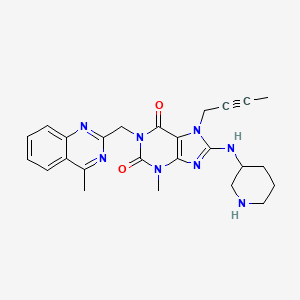
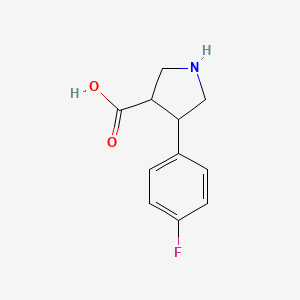
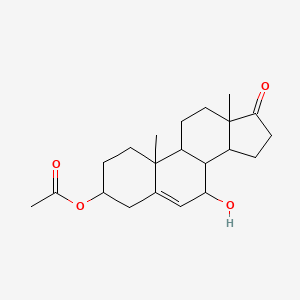
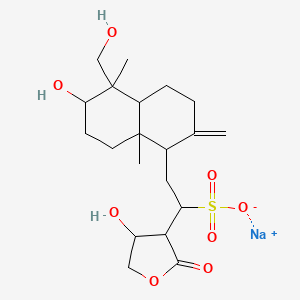
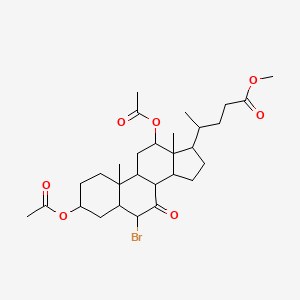

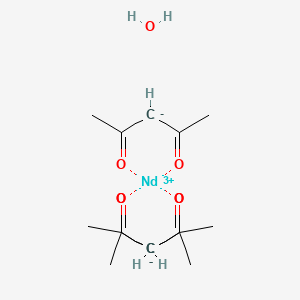
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
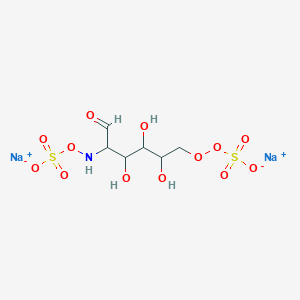
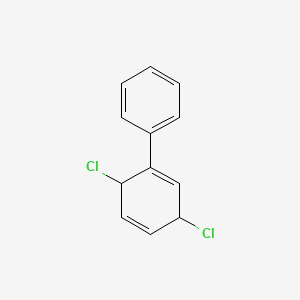
![5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B12321666.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12321667.png)
